molecular formula C24H31ClN2O4S B2864070 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide CAS No. 585559-26-8

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No. B2864070
CAS RN: 585559-26-8
M. Wt: 479.03
InChI Key: WSPCMAFQPCERTJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a useful research compound. Its molecular formula is C24H31ClN2O4S and its molecular weight is 479.03. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antidepressant Potential

Researchers have explored the synthesis of compounds with potential antidepressant properties, such as substituted 3-amino-1,1-diaryl-2-propanols, demonstrating the process of creating analogs for potential therapeutic applications (Clark et al., 1979). This study illustrates the general approach to synthesizing chemical compounds with desired biological activities, which could be relevant to the synthesis and application of the compound .

Analytical Detection and Quantification

In the realm of toxicology, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been employed for the detection and quantification of complex compounds in biological matrices, as demonstrated in a case study of severe intoxication (Poklis et al., 2014). Such analytical techniques could be applied to study the pharmacokinetics and metabolic pathways of the compound .

Antinociceptive Activity

The synthesis and evaluation of antinociceptive properties in compounds offer insights into their potential for pain management applications. A study on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives highlights the process of chemical synthesis and biological testing for such properties (Önkol et al., 2004). Research in this area could inform the potential analgesic applications of the target compound.

Environmental and Herbicidal Applications

Research on the degradation of chloro-dimethylphenol compounds and their use in advanced oxidation processes for water treatment demonstrates the environmental applications of chemically active compounds (Li et al., 2020). Additionally, studies on herbicidally active benzamides, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, reveal potential agricultural uses (Viste et al., 1970). These examples indicate the diverse scientific research applications of chemical compounds, including potential environmental and agricultural benefits.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O4S/c1-16-12-22(13-17(2)23(16)25)31-18(3)24(28)27(21-10-11-32(29,30)15-21)14-19-6-8-20(9-7-19)26(4)5/h6-9,12-13,18,21H,10-11,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPCMAFQPCERTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

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